

4-Hydroxymephenytoin: A Comprehensive Technical Guide on its Discovery and Historical Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

This technical guide provides an in-depth exploration of the discovery and history of **4-hydroxymephenytoin**, the principal metabolite of the anticonvulsant drug mephenytoin. The document details its initial identification, the pivotal role it played in understanding the genetic polymorphism of cytochrome P450 2C19 (CYP2C19), and its subsequent use as a critical probe for phenotyping and in vitro drug metabolism studies. This guide includes a chronological account of key research milestones, detailed experimental protocols for its analysis and use in enzymatic assays, a compilation of its physicochemical and pharmacokinetic properties, and visualizations of its metabolic pathway and experimental workflows.

Introduction

4-Hydroxymephenytoin, chemically known as 5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione, is the major metabolite of the antiepileptic drug mephenytoin.[1] [2] Its significance in the fields of pharmacology and drug metabolism extends far beyond its role as a metabolic byproduct. The study of **4-hydroxymephenytoin** has been instrumental in unraveling the complexities of human drug metabolism, particularly the genetic variability in the activity of the cytochrome P450 enzyme system.

The formation of **4-hydroxymephenytoin** is a stereoselective process, with the S-enantiomer of mephenytoin being preferentially hydroxylated at the 4'-position of the phenyl ring.[3][4] This reaction is almost exclusively catalyzed by the enzyme CYP2C19.[5][6] The discovery of a genetic polymorphism in the CYP2C19 gene, leading to "extensive" and "poor" metabolizer phenotypes, has established S-mephenytoin 4'-hydroxylation as a key in vivo and in vitro probe for assessing CYP2C19 activity.[4] This guide will delve into the historical context of these discoveries and provide the technical details necessary for researchers in drug development and clinical pharmacology.

Discovery and Initial Characterization

The journey of **4-hydroxymephenytoin** began with investigations into the metabolic fate of its parent drug, mephenytoin.

1980: Identification as a Major Metabolite

In 1980, a major metabolite of mephenytoin was identified in human urine.[1] Through chemical synthesis, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, its structure was unequivocally established as 3-methyl-5-ethyl-5-(4-hydroxyphenyl)hydantoin, or **4-hydroxymephenytoin**. [1] Quantitative analysis revealed that a significant portion of an oral dose of mephenytoin, approximately $43 \pm 7\%$, was eliminated in the urine as the glucuronide conjugate of this newly identified metabolite, underscoring its importance in the drug's disposition.[1]

Early Analytical Methods

Initial quantitative studies relied on GC-MS.[1] However, the need for more accessible and high-throughput methods led to the development of various high-performance liquid chromatography (HPLC) assays for the determination of mephenytoin and **4-hydroxymephenytoin** in urine and plasma.[7][8][9] These early methods were crucial for subsequent pharmacokinetic and pharmacogenetic studies.

Physicochemical and Pharmacokinetic Properties

A clear understanding of the properties of **4-hydroxymephenytoin** is essential for its use as a research tool.

Table 1: Physicochemical Properties of **4-Hydroxymephenytoin**

Property	Value	Reference(s)
Chemical Formula	C ₁₂ H ₁₄ N ₂ O ₃	[2]
Molecular Weight	234.25 g/mol	[2]
CAS Number	61837-65-8	[2]
Appearance	White to off-white solid	[10]
Melting Point	153-154 °C	
Water Solubility	0.638 mg/mL	[11]
logP	1.29	[11]

Table 2: Pharmacokinetic Parameters of S-**4-Hydroxymephenytoin**

Parameter	Value	Population/Condition	Reference(s)
Formation Clearance (CL ₂₅)	-	Healthy Volunteers (EMs)	[12]
Elimination Clearance (CL ₅₀)	-	Healthy Volunteers (EMs)	[12]
Volume of Distribution (V _s)	56.6 L	Healthy Volunteers (EMs)	[12]
First-Pass Formation Bioavailability (F _o)	Estimated for EMs	Healthy Volunteers	[12]
Residual Variability (proportional error)	0.28 (SD)	Population Pharmacokinetic Model	[12]

Note: Specific clearance values were not explicitly provided in the summary of the population pharmacokinetic model. EM stands for Extensive Metabolizers.

The Role of CYP2C19 and the Discovery of Genetic Polymorphism

The most significant chapter in the history of **4-hydroxymephenytoin** is its connection to CYP2C19 and the discovery of a clinically relevant genetic polymorphism.

Stereoselective Metabolism

Early research in the 1980s revealed that the 4'-hydroxylation of mephenytoin was a stereoselective process, with the S-enantiomer being the preferred substrate.[\[3\]](#) This

observation was a critical clue that a specific enzyme was responsible for this metabolic pathway.

Identification of CYP2C19

Subsequent in vitro studies using human liver microsomes and recombinant P450 enzymes definitively identified CYP2C19 as the primary enzyme responsible for the 4'-hydroxylation of S-mephenytoin.[5][6] These studies demonstrated that recombinant CYP2C19 stereospecifically catalyzed this reaction with a high turnover rate.[6]

Genetic Polymorphism

The observation of large inter-individual differences in the urinary excretion of **4-hydroxymephenytoin** led to the hypothesis of a genetic polymorphism in mephenytoin metabolism.[4] Individuals were classified as either "extensive metabolizers" (EMs) or "poor metabolizers" (PMs) based on their ability to hydroxylate S-mephenytoin.[4] Family and population studies confirmed that this trait was inherited in an autosomal recessive manner.[4]

Further molecular investigations identified the genetic basis for this polymorphism, revealing specific single nucleotide polymorphisms (SNPs) in the CYP2C19 gene that result in a non-functional or absent enzyme in poor metabolizers.

Experimental Protocols

The use of S-mephenytoin as a probe for CYP2C19 activity has necessitated the development of standardized experimental protocols.

In Vitro CYP2C19 Inhibition Assay

This protocol outlines a typical in vitro assay to assess the inhibitory potential of a compound on CYP2C19-mediated S-mephenytoin 4'-hydroxylation in human liver microsomes.

Materials:

- Human liver microsomes (HLM)
- S-mephenytoin (substrate)

- **4-Hydroxymephenytoin** (metabolite standard)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Test compound (potential inhibitor)
- Acetonitrile or other suitable organic solvent for reaction termination
- LC-MS/MS system

Procedure:

- Preparation of Reagents: Prepare stock solutions of S-mephenytoin, **4-hydroxymephenytoin**, and the test compound in an appropriate solvent (e.g., methanol or DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.
- Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the following in order:
 - Potassium phosphate buffer (to final volume)
 - Human liver microsomes (typically 0.1-0.5 mg/mL final protein concentration)
 - Test compound at various concentrations (or vehicle control)
 - S-mephenytoin (at a concentration near its K_m , e.g., 10-100 μM)
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the test compound to interact with the microsomes.
- Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
- Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

- Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
- Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube or well for analysis.
- LC-MS/MS Analysis: Quantify the amount of **4-hydroxymephenytoin** formed using a validated LC-MS/MS method with a stable isotope-labeled internal standard.
- Data Analysis: Determine the rate of metabolite formation in the presence and absence of the inhibitor. Calculate the IC₅₀ value for the test compound.

In Vivo CYP2C19 Phenotyping Protocol

This protocol describes a general procedure for determining an individual's CYP2C19 phenotype using an oral dose of mephenytoin.

Materials:

- Racemic mephenytoin (oral dose, e.g., 100 mg)
- Urine collection containers
- β -glucuronidase/arylsulfatase for deconjugation
- Analytical standards for S-mephenytoin, R-mephenytoin, and **4-hydroxymephenytoin**
- LC-MS/MS or HPLC system for analysis

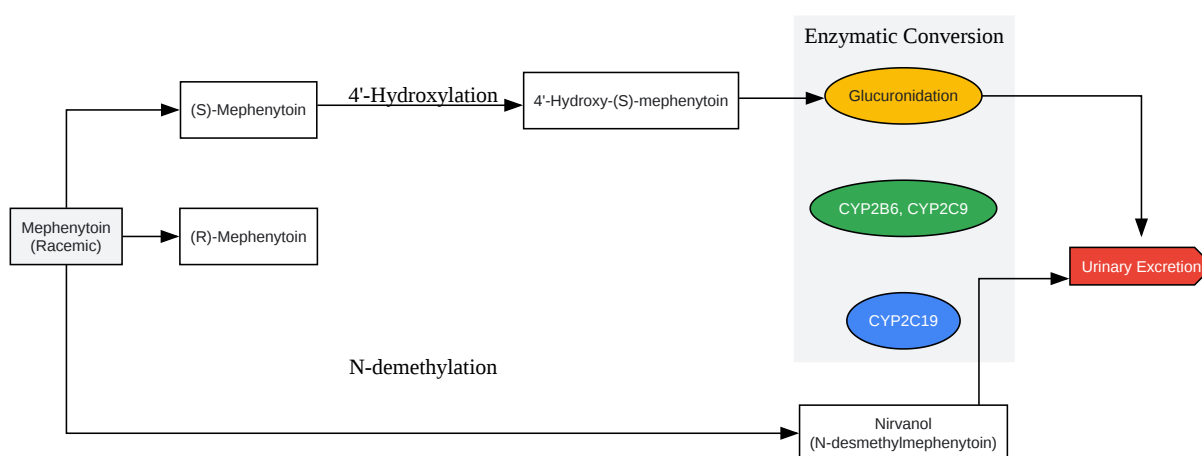
Procedure:

- Subject Preparation: Subjects should abstain from medications known to inhibit or induce CYP2C19 for a specified period before the study.
- Drug Administration: Administer a single oral dose of racemic mephenytoin.
- Urine Collection: Collect urine over a specified time interval (e.g., 0-8 hours or 0-12 hours post-dose).

- Sample Preparation:
 - Measure the total volume of the collected urine.
 - Take an aliquot of the urine and treat it with β -glucuronidase/arylsulfatase to hydrolyze the glucuronide conjugate of **4-hydroxymephenytoin**.
 - Perform a solid-phase or liquid-liquid extraction to isolate the analytes.
- Analytical Quantification: Quantify the urinary concentrations of S-mephenytoin, R-mephenytoin, and **4-hydroxymephenytoin** using a validated enantioselective analytical method.
- Phenotype Determination: Calculate a metabolic ratio. A common metric is the urinary S/R ratio of mephenytoin or the amount of **4-hydroxymephenytoin** excreted. Individuals are then classified as extensive or poor metabolizers based on established cutoff values.

Visualizations

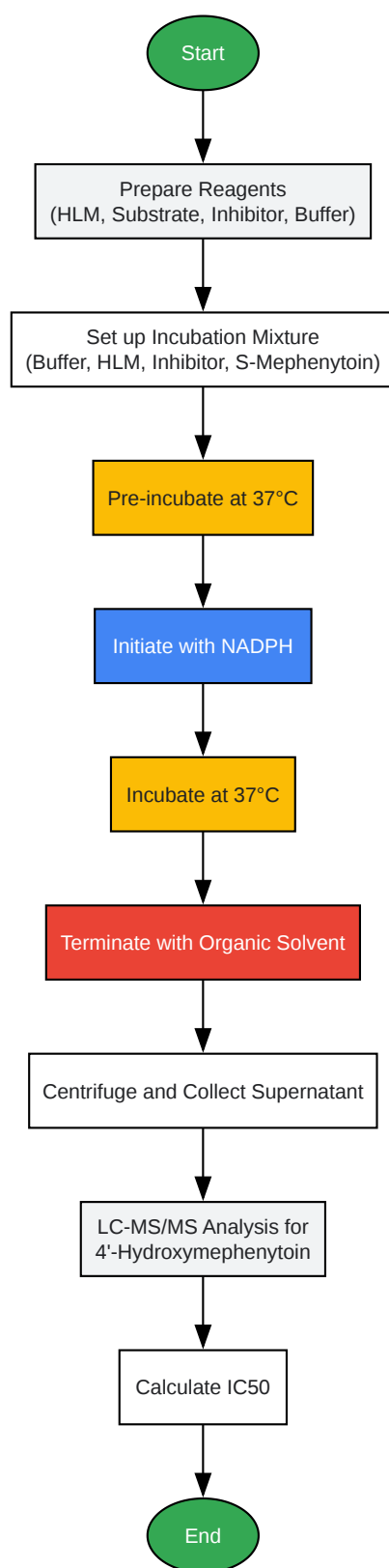
Mephenytoin Metabolic Pathway



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Caption: Metabolic pathway of mephenytoin.

Experimental Workflow for In Vitro CYP2C19 Inhibition Assay



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Caption: In vitro CYP2C19 inhibition assay workflow.

Conclusion

The discovery and subsequent investigation of **4-hydroxymephenytoin** have been pivotal in advancing our understanding of drug metabolism and pharmacogenetics. From its initial identification as a major metabolite of mephenytoin, it has evolved into an indispensable tool for characterizing the activity of CYP2C19, one of the most important drug-metabolizing enzymes. The elucidation of the genetic polymorphism of CYP2C19, facilitated by studies on **4-hydroxymephenytoin** formation, has had a profound impact on personalized medicine, enabling the prediction of drug response and the avoidance of adverse drug reactions. This technical guide provides a comprehensive overview of the historical milestones and detailed methodologies that have cemented the importance of **4-hydroxymephenytoin** in modern drug development and clinical pharmacology. The continued use of mephenytoin and its 4'-hydroxy metabolite as probes will undoubtedly contribute to further refinements in our ability to predict and understand inter-individual differences in drug metabolism.

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- To cite this document: BenchChem. [4-Hydroxymephénytoin: A Comprehensive Technical Guide on its Discovery and Historical Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014861#discovery-and-history-of-4-hydroxymephénytoin]

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